molecular formula C25H33N5O6 B12637051 Boc-Tic-Nva(Unk)-OH

Boc-Tic-Nva(Unk)-OH

Cat. No.: B12637051
M. Wt: 499.6 g/mol
InChI Key: CVMIXYFDWRRAQM-OALUTQOASA-N
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Description

Boc-Tic-Nva(Unk)-OH is a synthetic amino acid derivative used primarily in peptide synthesis and pharmaceutical research. This configuration enhances its stability during solid-phase peptide synthesis (SPPS) and modulates its biochemical interactions.

Properties

Molecular Formula

C25H33N5O6

Molecular Weight

499.6 g/mol

IUPAC Name

(2S)-5-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-2-[[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C25H33N5O6/c1-15-12-20(31)29(23(26)27-15)11-7-10-18(22(33)34)28-21(32)19-13-16-8-5-6-9-17(16)14-30(19)24(35)36-25(2,3)4/h5-6,8-9,12,18-19H,7,10-11,13-14H2,1-4H3,(H2,26,27)(H,28,32)(H,33,34)/t18-,19-/m0/s1

InChI Key

CVMIXYFDWRRAQM-OALUTQOASA-N

Isomeric SMILES

CC1=CC(=O)N(C(=N1)N)CCC[C@@H](C(=O)O)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CCCC(C(=O)O)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Boc-Tic-Nva(Unk)-OH” typically involves the stepwise assembly of the peptide chain. The Boc group is used to protect the amino group during the synthesis. The general steps include:

    Protection: Protecting the amino group of Tic with Boc.

    Coupling: Coupling Boc-Tic with Nva using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: Removing the Boc group under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers, which can efficiently assemble peptides by sequentially adding protected amino acids.

Chemical Reactions Analysis

Types of Reactions

“Boc-Tic-Nva(Unk)-OH” can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Oxidation/Reduction: Depending on the functional groups present, it may undergo oxidation or reduction reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Reagents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.

Major Products

The major products depend on the specific reactions and conditions used. For example, deprotection yields the free amine, while coupling reactions yield extended peptide chains.

Scientific Research Applications

“Boc-Tic-Nva(Unk)-OH” is used in various fields, including:

    Chemistry: As a building block for synthesizing more complex peptides.

    Biology: Studying protein-protein interactions and enzyme-substrate specificity.

    Medicine: Developing peptide-based drugs or studying disease mechanisms.

    Industry: Producing peptide-based materials or catalysts.

Mechanism of Action

The mechanism of action for “Boc-Tic-Nva(Unk)-OH” would depend on its specific application. Generally, peptides can interact with proteins, enzymes, or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Key Structural Features:

  • Boc Group : Protects the amine group during synthesis, preventing unwanted side reactions .
  • Tic Moiety : A rigid bicyclic structure that influences conformational stability and receptor binding .
  • Nva Residue: A non-proteinogenic amino acid (norvaline) that alters hydrophobicity and peptide backbone flexibility .
  • (Unk) Group : Likely an alcohol, amine, or carbonyl substituent pending further characterization .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Boc-Tic-Nva(Unk)-OH with structurally related Boc-protected amino acids:

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Applications
This compound Not fully resolved* ~350–400 (estimated) Boc, Tic, Nva, (Unk) Peptide synthesis, drug discovery
Boc-Tyr(tBu)-OH C₁₈H₂₇NO₅ 337.4 Boc, tert-butyl ether, phenol SPPS, kinase inhibitor development
Boc-Nva-OH C₁₀H₁₉NO₄ 217.25 Boc, norvaline Peptide modification, glycopeptides
Boc-D-Val-OH C₁₀H₁₉NO₄ 217.26 Boc, D-valine Chiral peptide design, antibiotics
Boc-Met(O)-OH C₁₀H₁₉NO₅S 265.33 Boc, oxidized methionine sulfoxide Oxidative stress studies, therapeutics

*Note: The exact molecular formula of this compound remains unresolved due to the unspecified "(Unk)" group.

Stability and Reactivity

  • This compound : Stability depends on the (Unk) group. The Boc and Tic groups confer acid sensitivity and conformational rigidity, respectively .
  • Boc-Tyr(tBu)-OH: Highly stable due to tert-butyl protection; phenol group participates in hydrogen bonding .
  • Boc-Nva-OH : Stable under basic conditions but prone to hydrolysis in strong acids .
  • Boc-Met(O)-OH : Susceptible to reduction due to sulfoxide functionality .

Research Findings and Limitations

  • Synthesis Challenges : this compound’s unspecified group complicates purification and characterization .
  • Biological Activity : Preliminary studies suggest the Tic moiety enhances binding affinity to opioid receptors compared to Boc-Nva-OH derivatives .
  • Safety Data Gap : Full toxicological profiling is required, as analogs like Boc-Tyr(tBu)-OH exhibit significant hazards .

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